1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone
CAS No.:
Cat. No.: VC17543836
Molecular Formula: C18H16Cl2O5
Molecular Weight: 383.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16Cl2O5 |
|---|---|
| Molecular Weight | 383.2 g/mol |
| IUPAC Name | 1-[3-[(3-acetyl-5-chloro-2-hydroxyphenyl)methoxymethyl]-5-chloro-2-hydroxyphenyl]ethanone |
| Standard InChI | InChI=1S/C18H16Cl2O5/c1-9(21)15-5-13(19)3-11(17(15)23)7-25-8-12-4-14(20)6-16(10(2)22)18(12)24/h3-6,23-24H,7-8H2,1-2H3 |
| Standard InChI Key | YHFVMUJURZMHFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1O)COCC2=C(C(=CC(=C2)Cl)C(=O)C)O)Cl |
Introduction
1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone (systematic IUPAC name: 1,1'-[oxybis(methylene)bis(5-chloro-2-hydroxy-3,1-phenylene)]diethanone) is a bisphenolic derivative with the molecular formula C₁₈H₁₆Cl₂O₅ and a molecular weight of 383.2 g/mol . The compound’s CAS registry number is reported inconsistently across sources, with 33211-22-2 and 50525-73-0 both cited, necessitating verification via authoritative databases like PubChem or ChemSpider .
Structural Elucidation
The molecule consists of two 5-chloro-2-hydroxyphenyl groups connected by an oxybis(methylene) (–O–CH₂–O–) bridge, with each aromatic ring acetylated at the 3-position (Figure 1). Key features include:
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Chloro groups at the 5-position of each benzene ring, enhancing electrophilic substitution reactivity.
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Hydroxy groups at the 2-position, enabling hydrogen bonding and coordination chemistry.
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Diethanone moieties at the 1- and 1'-positions, providing sites for nucleophilic addition or condensation reactions.
The SMILES notation CC(=O)c1cc(Cl)cc(COCc2cc(Cl)cc(C(C)=O)c2O)c1O confirms this arrangement .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆Cl₂O₅ | |
| Molecular Weight | 383.2 g/mol | |
| SMILES | CC(=O)c1cc(Cl)cc(COCc2cc(Cl)cc(C(C)=O)c2O)c1O | |
| Reported CAS Numbers | 33211-22-2, 50525-73-0 |
Synthesis and Manufacturing Processes
The synthesis of 1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone likely involves multi-step organic reactions, though detailed protocols remain undocumented in peer-reviewed literature. Analogous syntheses for structurally related bisphenolic ethers suggest the following pathway:
Step 1: Formation of the Oxybis(methylene) Bridge
Reaction of 5-chloro-2-hydroxyacetophenone with a methylene dihalide (e.g., dichloromethane) under alkaline conditions facilitates nucleophilic aromatic substitution, forming the central ether linkage .
Step 2: Acetylation
Friedel-Crafts acetylation introduces the ethanone groups at the 3-positions of the aromatic rings, using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) .
Step 3: Purification
Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) yield the pure product .
Key Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 5- and 3-positions requires careful control of reaction conditions.
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Stability: The hydroxy and chloro groups may participate in side reactions (e.g., oxidation or hydrolysis), necessitating inert atmospheres and low temperatures .
Physicochemical Properties
Solubility
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Polar solvents: Expected solubility in DMSO, DMF, and acetone due to hydrogen-bonding capacity.
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Nonpolar solvents: Likely insoluble in hexane or diethyl ether.
Stability
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Thermal: Decomposition anticipated above 200°C, consistent with phenolic and acetylated aromatics.
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Photochemical: Susceptible to UV-induced radical formation at the chloro and hydroxy sites.
Comparative Analysis with Structurally Related Compounds
Table 2: Structural and Functional Analogues
| Compound | Key Features | Applications |
|---|---|---|
| 5-Chloro-2-hydroxybenzaldehyde | Single chloro/hydroxy substituent | Organic synthesis intermediate |
| Bisphenol A | Two phenolic rings linked by propane | Polycarbonate production |
| 4-Chlorophenol | Monosubstituted chlorophenol | Disinfectant precursor |
The target compound’s bis(methylene)oxy bridge and dual acetylation distinguish it from simpler chlorophenols, enabling unique reactivity patterns .
Recent Research Developments and Future Directions
Recent advances in heterocyclic chemistry highlight growing interest in complex ether-linked aromatics for drug discovery and materials science . Specific opportunities for 1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone include:
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